Benzenemethanamine, 3,5-dichloro-N-propyl-
Description
Benzenemethanamine, 3,5-dichloro-N-propyl- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with two chlorine atoms at the 3 and 5 positions, and an N-propyl group attached to the methanamine moiety
Properties
CAS No. |
90390-23-1 |
|---|---|
Molecular Formula |
C10H13Cl2N |
Molecular Weight |
218.12 g/mol |
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H13Cl2N/c1-2-3-13-7-8-4-9(11)6-10(12)5-8/h4-6,13H,2-3,7H2,1H3 |
InChI Key |
HVFOYCRLGUUJIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3,5-dichloro-N-propyl- typically involves the reaction of 3,5-dichlorobenzoyl chloride with propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated and refluxed to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, 3,5-dichloro-N-propyl- can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 3,5-dichloro-N-propyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding nitro compounds or reduced to form amines with different alkyl groups.
Friedel-Crafts Alkylation: The benzene ring can undergo Friedel-Crafts alkylation to introduce additional alkyl groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in polar solvents such as dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce nitro compounds or different amines.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 3,5-dichloro-N-propyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 3,4-dichloro-N-propyl-: Similar structure but with chlorine atoms at the 3 and 4 positions.
Benzenemethanamine, 3,5-dichloro-N,α-dimethyl-: Similar structure but with an additional methyl group on the amine nitrogen.
Uniqueness
Benzenemethanamine, 3,5-dichloro-N-propyl- is unique due to its specific substitution pattern on the benzene ring and the presence of the N-propyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
Benzenemethanamine, 3,5-dichloro-N-propyl- is a compound of significant interest due to its biological activity, particularly its antimicrobial and antifungal properties. This article explores its mechanisms of action, comparative analysis with similar compounds, and relevant case studies that highlight its efficacy.
Overview of Biological Activity
The primary biological activities of Benzenemethanamine, 3,5-dichloro-N-propyl- include:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.
- Antifungal Activity : It also demonstrates potential in inhibiting fungal growth.
The mechanism of action involves the disruption of microbial cell membranes and the generation of reactive nitrogen species that lead to cell death. This dual action makes it a candidate for further development in antibiotic and antifungal therapies.
The biological activity can be summarized through the following mechanisms:
- Cell Membrane Disruption : The compound interacts with microbial membranes, compromising their integrity.
- Reactive Species Generation : The presence of chlorine atoms enhances the formation of reactive species that damage cellular components.
- Induction of Cell Death : The combination of membrane disruption and reactive species generation leads to microbial cell death.
Comparative Analysis
To better understand the unique properties of Benzenemethanamine, 3,5-dichloro-N-propyl-, we can compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Benzenemethanamine, 3,5-dichloro-N-propyl- | Chlorine groups at positions 3 and 5 | Strong antimicrobial and antifungal activity |
| Benzenemethanamine, N-propyl- | No chlorine substituents | Weaker antimicrobial activity |
| Benzenemethanamine, 4-chloro-N-propyl- | Chlorine group at position 4 | Varies in reactivity and activity |
The presence and positioning of chlorine atoms in Benzenemethanamine, 3,5-dichloro-N-propyl- significantly enhance its biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of Benzenemethanamine, 3,5-dichloro-N-propyl-. Key findings include:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains. It disrupted bacterial cell membranes effectively and inhibited growth.
- Fungal Inhibition : Research indicated that it showed antifungal activity against several fungi. The mechanism involved pathways similar to those observed in bacterial inhibition.
- Potential for Antibiotic Development : Due to its potent antimicrobial and antifungal properties, ongoing research is focused on utilizing Benzenemethanamine, 3,5-dichloro-N-propyl- as a lead compound for developing new antibiotics and antifungal agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
